molecular formula C22H24ClN3O2 B606336 Bradanicline hydrochloride CAS No. 1111941-90-2

Bradanicline hydrochloride

Cat. No. B606336
CAS RN: 1111941-90-2
M. Wt: 397.903
InChI Key: ISPRRZDPZDVHLE-OZYANKIXSA-N
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Description

Bradanicline, also known as TC-5619, is Alpha-7 Nicotinic Receptor Agonist. Bradanicline showed cognitive enhancing effects in animal studies, and was being developed as a potential treatment for schizophrenia and attention deficit disorder. Bradanicline was discontinued for Alzheimer's disease and cognitive impairment in schizophrenia in late 2013. It was also discontinued for ADHD, and no longer seems to be being developed.

Scientific Research Applications

Biocompatibility Studies

Bradanicline hydrochloride, in its conducting form, has been examined for its biocompatibility. This assessment is crucial for its potential use in various medical devices and materials. Studies have shown that while bradanicline hydrochloride does not induce skin irritation or sensitization, it exhibits considerable cytotoxicity in both human immortalized non-tumorigenic keratinocyte cell lines and human hepatocellular carcinoma cell lines. This cytotoxic effect is more pronounced in bradanicline hydrochloride compared to its non-conducting form, polyaniline base. Notably, significant reduction of this cytotoxicity can be achieved through additional purification steps post-polymer synthesis, suggesting that the cytotoxicity is more related to reaction by-products rather than the compound itself (Humpolíček et al., 2012).

Pharmacokinetic Behavior and Safety Evaluation

Bradanicline hydrochloride has been investigated in the context of its pharmacokinetic behavior and safety. In a study involving rabbits, hydrogels containing bradanicline hydrochloride were administered to determine the pharmacokinetics of the compound. The study also included an evaluation of the oral tolerability and safety of the hydrogel system in rabbits. The results indicated that the hydrogel suspension and the concentration of bradanicline hydrochloride used were safe from an in-vivo perspective, based on histopathological studies, serum chemistry, and hematological investigations. This research underscores the potential of bradanicline hydrochloride as a drug delivery system (Azizullah et al., 2017).

Antifungal Activity

The antifungal activity of bradanicline hydrochloride has been studied, particularly against various pathogenic fungi. The compound has shown potent antifungal activity, even more effective than commonly used antifungal drugs like amphotericin B. Moreover, it exhibits no hemolytic and lactate dehydrogenase release activities within a certain concentration range. The antifungal mechanism of bradanicline hydrochloride involves inducing pore formation in fungal cell membranes, leading to cell death. This finding is crucial for developing new antifungal treatments and understanding the compound's broader pharmacological effects (Choi et al., 2017).

properties

CAS RN

1111941-90-2

Product Name

Bradanicline hydrochloride

Molecular Formula

C22H24ClN3O2

Molecular Weight

397.903

IUPAC Name

N-((2S,3R)-2-(pyridin-3-ylmethyl)quinuclidin-3-yl)benzofuran-2-carboxamide hydrochloride

InChI

InChI=1S/C22H23N3O2.ClH/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15;/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26);1H/t18-,21+;/m0./s1

InChI Key

ISPRRZDPZDVHLE-OZYANKIXSA-N

SMILES

O=C(C1=CC2=CC=CC=C2O1)N[C@H]3[C@H](CC4=CC=CN=C4)N5CCC3CC5.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TC-5619;  TC5619;  TC 5619;  TC-5619-023;  TC5619-023;  TC 5619-023;  Bradanicline;  Bradanicline hydrochloride.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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